Coumarin, 3-(3-pyridyl)-, N-oxide
Description
Contextualizing N-Oxide Derivatives within Heterocyclic Chemistry
Heterocyclic N-oxides are a class of compounds characterized by a nitrogen atom in a heterocyclic ring being oxidized. This N-oxide moiety significantly influences the compound's electronic properties, making the oxygen atom a strong hydrogen bond acceptor. nih.gov This feature has led to the successful use of heterocyclic N-oxides in various drug development projects. polyu.edu.hk
The introduction of an N-oxide group can alter the biological and physical characteristics of the parent molecule. These derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net The N-oxide functional group can be a bioisosteric replacement for a carbonyl group, potentially improving the compound's interaction with biological targets. nih.gov
The synthesis of N-oxide derivatives has expanded the potential of these compounds in various biological applications. researchgate.net Researchers have developed various methods for the N-oxidation of heterocyclic compounds, which has been crucial for exploring their structure-activity relationships. researchgate.netarkat-usa.org
Significance of the 3-Pyridyl Coumarin (B35378) Scaffold in Chemical Research
The coumarin scaffold is a well-known privileged structure in medicinal chemistry, found in many natural and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com The fusion of a pyridine (B92270) ring to a coumarin core creates pyridocoumarins, a class of compounds with their own interesting biological profiles, including anticancer and antimicrobial activities. nih.gov
The position of substitution on the coumarin ring plays a critical role in its biological activity. Specifically, 3-substituted coumarin derivatives have been a major focus of drug design and research. nih.gov The introduction of a pyridyl group at the 3-position of the coumarin ring, as seen in 3-(3-pyridyl)coumarin (B12000029), results in a scaffold with unique properties. ontosight.ainih.gov This particular arrangement has been explored for its potential in developing new therapeutic agents. ontosight.ainih.gov
The combination of the coumarin nucleus and the pyridine ring in one molecule can lead to hybrid compounds with multi-target inhibitory activity. For instance, coumarin-pyridine hybrids have been synthesized and evaluated for their potential in addressing complex diseases like Alzheimer's. nih.gov
Evolution of Research Trajectories for Coumarin-Pyridyl N-Oxides
Initial research into heterocyclic N-oxides dates back to the mid-20th century, but their full potential in drug discovery is still being uncovered. nih.gov The study of coumarin-based compounds has a long history, with continuous efforts to synthesize new derivatives with enhanced biological activities. nih.gov
The specific focus on Coumarin, 3-(3-pyridyl)-, N-oxide is a more recent development, stemming from the convergence of research on N-oxides and 3-substituted coumarins. The rationale for creating this N-oxide derivative is to potentially enhance the biological activities observed in the parent 3-(3-pyridyl)coumarin or to introduce novel properties. ontosight.ai
Current research trajectories for compounds like this compound are exploring a variety of potential applications. Studies have investigated its antimicrobial, anticancer, and neuroprotective effects. ontosight.ai The exploration of such derivatives is part of a broader trend in medicinal chemistry to create hybrid molecules that can interact with multiple biological targets, potentially leading to more effective therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
958-55-4 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-(1-oxidopyridin-1-ium-3-yl)chromen-2-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(11-5-3-7-15(17)9-11)8-10-4-1-2-6-13(10)18-14/h1-9H |
InChI Key |
JQUCVNISFSPHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Coumarin, 3 3 Pyridyl , N Oxide
Direct Synthesis Approaches for Coumarin (B35378), 3-(3-pyridyl)-, N-oxide
The synthesis of the target compound can be approached either by late-stage modification of a pre-formed pyridyl-substituted coumarin or through convergent strategies where the N-oxide is integral to the ring-forming process.
N-Oxidation Strategies for Pyridyl-Substituted Coumarins
The most direct route to Coumarin, 3-(3-pyridyl)-, N-oxide involves the oxidation of the nitrogen atom of the precursor, 3-(3-pyridyl)coumarin (B12000029). The chemistry of pyridine (B92270) N-oxidation is well-established, offering several reliable methods. arkat-usa.orgscripps.edu The choice of oxidizing agent is crucial, with various peroxy acids and other reagents being commonly employed. thieme-connect.de
Common oxidizing agents for the N-oxidation of pyridines include:
m-Chloroperoxybenzoic acid (m-CPBA): This is a widely used and effective reagent for the N-oxidation of pyridines. arkat-usa.org Studies on 3-substituted pyridines have shown that m-CPBA can provide high yields of the corresponding N-oxides. arkat-usa.org The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) or chloroform.
Hydrogen Peroxide in Acetic Acid (H₂O₂/AcOH): This classical method is a cost-effective option for pyridine oxidation. arkat-usa.org
Methyltrioxorhenium (MTO) with Hydrogen Peroxide: This catalytic system is known for its high efficiency in oxidizing pyridines. arkat-usa.org It has been noted that 3- and 4-substituted pyridines, irrespective of their electronic properties, generally give high yields of the corresponding N-oxides with this method. arkat-usa.org
Dimethyldioxirane (DMDO): As a powerful yet mild oxidant, DMDO can quantitatively convert 2-substituted pyridines to their N-oxides, suggesting its utility for other isomers as well. researchgate.net
The N-oxide moiety possesses a unique functionality, acting as an electron donor while also being a good leaving group after activation, which significantly alters the reactivity of the pyridine ring. arkat-usa.orgscripps.edu The formation of the N-O bond results in a planar molecule with a characteristic N-O distance of approximately 1.34 Å. wikipedia.org
Table 1: Common Reagents for N-Oxidation of Pyridines
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or Chloroform | arkat-usa.org |
| Hydrogen Peroxide / Acetic Acid | Glacial Acetic Acid | arkat-usa.org |
| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, H₂O₂ | arkat-usa.org |
Multicomponent Reaction Pathways for Coumarin-Pyridyl N-Oxides
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. ajol.info While a direct one-pot synthesis of this compound via an MCR is not explicitly detailed in the surveyed literature, the synthesis of related structures suggests its feasibility. MCRs are widely used for creating coumarin derivatives rsc.orgnih.gov and fused pyridocoumarins. mdpi.comnih.gov
A plausible, though currently hypothetical, MCR strategy could involve the condensation of a salicylaldehyde (B1680747) derivative, a pyridine N-oxide with an activated methylene (B1212753) group (e.g., 3-(cyanomethyl)pyridine N-oxide), and a suitable third component under catalytic conditions. Alternatively, an MCR could be designed to first construct the 3-(3-pyridyl)coumarin scaffold, followed by an in situ oxidation step to yield the final N-oxide product. The development of MCRs for isoquinoline (B145761) and quinoline (B57606) N-oxides demonstrates that the N-oxide functionality is compatible with such reaction conditions. thieme-connect.de
Functionalization and Derivatization Strategies for the Coumarin Core
Once synthesized, this compound offers multiple sites for further chemical modification, including the coumarin ring, the pyridyl moiety, and the N-oxide group itself.
Modifications at the Coumarin C-3 Position
The C-3 position of the coumarin nucleus is a common site for functionalization, although in the target molecule, it is already substituted with the pyridyl N-oxide group. Further modifications would typically involve reactions of a precursor, such as a coumarin-3-carboxylic acid, prior to the introduction of the pyridyl moiety. researchgate.netnih.gov However, if a synthetic route allows for a functional handle at C-3 alongside the pyridyl group, various transformations could be envisioned. For instance, palladium-catalyzed reactions have been developed for the C-3 alkenylation of coumarins, which could extend the conjugation of the system. csic.es
Substitutions on the Pyridyl Moiety and N-Oxide Configuration
The presence of the N-oxide group significantly alters the electronic properties of the attached pyridine ring, making it more susceptible to nucleophilic attack. scripps.edu This activation is a cornerstone of pyridine N-oxide chemistry.
Key transformations include:
Chlorination: Treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms, primarily at the 2- and 4-positions of the pyridine ring. wikipedia.org This provides a handle for subsequent cross-coupling reactions.
Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates or aryl bromides allows for the introduction of aryl groups at the C-2 position. semanticscholar.org
Deoxygenation: The N-oxide can be removed to revert to the parent pyridine. This deoxygenation can be achieved using various reducing agents, such as zinc dust or through palladium-catalyzed hydrogenolysis. wikipedia.orgsemanticscholar.org This strategy is often employed after the N-oxide has served its purpose as an activating or directing group. semanticscholar.org
The configuration of the N-oxide group itself can influence complex formation, with the oxygen atom exhibiting either sp² or sp³ hybridization depending on its coordination state. researchgate.net
Hybridization Strategies with Other Heterocyclic Systems
Fusing additional heterocyclic rings onto the coumarin-pyridyl N-oxide scaffold is a powerful strategy for creating novel molecular architectures. researchgate.net The synthesis of fused systems like pyridocoumarins mdpi.comnih.gov, pyrrolocoumarins rsc.org, and pyrazolyl coumarins rsc.org from various coumarin precursors is well-documented.
For this compound, hybridization could be achieved by:
Annulation onto the Coumarin Ring: Introducing functional groups at the C-4 or C-6/C-7 positions of the coumarin core can serve as anchor points for building new rings. For example, Rh(III)-catalyzed C-H activation of 3-acetamidocoumarins has been used to construct pyrrolo-coumarin systems. nih.gov
Annulation onto the Pyridyl Ring: Functional groups introduced onto the pyridyl N-oxide ring (e.g., a chloro group from a POCl₃ reaction) can be used in cyclization reactions to form fused tricyclic systems.
Intramolecular Cyclization: A suitably positioned functional group on a substituent of the coumarin ring could react with the N-oxide moiety or an adjacent position on the pyridine ring. Manganese(I)-promoted C-H functionalization has been used to create hybrid coumarin-pyridinium compounds through such cyclization pathways. nih.gov
These strategies open pathways to π-extended systems with potentially unique properties. researchgate.net
Green Chemistry Approaches in the Synthesis of Coumarin-Pyridyl N-Oxides
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact and enhance safety. researchgate.netscirp.org These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.
For the synthesis of the 3-arylcoumarin backbone, several green methodologies have been developed. One notable example is the use of ultrasound irradiation to accelerate the reaction between salicylaldehyde and phenylacetyl chloride in the presence of a base like potassium carbonate. scirp.orgscirp.org This method often leads to significantly reduced reaction times and improved yields compared to conventional heating.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 3-Arylcoumarins
| Entry | Substrates | Condition | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Salicylaldehyde, Phenylacetyl chloride | Reflux | 5-6 hours | 70 | scirp.org |
| 2 | Salicylaldehyde, Phenylacetyl chloride | Ultrasound | 15-20 min | 92 | scirp.org |
| 3 | 5-Bromosalicylaldehyde, Phenylacetyl chloride | Reflux | 5-6 hours | 65 | scirp.org |
| 4 | 5-Bromosalicylaldehyde, Phenylacetyl chloride | Ultrasound | 20-25 min | 88 | scirp.org |
Solvent-free, or solid-phase, synthesis is another green approach that has been successfully applied to coumarin synthesis. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, which can lead to high efficiency and a significant reduction in waste.
Regarding the N-oxidation step, greener alternatives to traditional peroxy acids are being explored. A promising approach involves the use of hydrogen peroxide as the primary oxidant in conjunction with a catalyst. For instance, the use of 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄·2H₂O) in an aqueous medium provides an environmentally friendly method for the N-oxidation of pyridines. ccspublishing.org.cn This system avoids the use of halogenated solvents and the formation of chlorinated byproducts associated with reagents like m-CPBA.
Table 2: Green N-Oxidation of Pyridine Derivatives
| Pyridine Derivative | Oxidizing System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine | 30% H₂O₂ / Na₂WO₄·2H₂O | Water | 93 | ccspublishing.org.cn |
| 3-Methylpyridine | 30% H₂O₂ / Na₂WO₄·2H₂O | Water | 95 | ccspublishing.org.cn |
| 4-Methylpyridine | 30% H₂O₂ / Na₂WO₄·2H₂O | Water | 96 | ccspublishing.org.cn |
The development and adoption of these green synthetic methods are crucial for the sustainable production of coumarin-pyridyl N-oxides and other valuable heterocyclic compounds, aligning chemical manufacturing with environmental stewardship.
Advanced Spectroscopic and Structural Elucidation Techniques for Coumarin, 3 3 Pyridyl , N Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules, including "Coumarin, 3-(3-pyridyl)-, N-oxide". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.
One-Dimensional NMR (¹H, ¹³C) Applications
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural analysis.
¹H NMR: The proton NMR spectrum of a related compound, 3-(3-pyridyl)coumarin (B12000029), provides a template for understanding the expected signals for the N-oxide derivative. In a typical ¹H NMR spectrum, the protons of the coumarin (B35378) and pyridyl rings would exhibit distinct chemical shifts. For instance, the coumarin protons, particularly the one at the C4 position, would likely appear as a singlet in the aromatic region. The protons of the pyridyl ring would show a characteristic set of multiplets corresponding to their positions on the aromatic ring. The introduction of the N-oxide functionality would be expected to induce downfield shifts for the pyridyl protons, particularly those ortho and para to the nitrogen atom, due to the electron-withdrawing nature of the N-oxide group.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in "this compound" would give rise to a distinct signal. The carbonyl carbon of the lactone ring in the coumarin moiety is typically found at a significantly downfield chemical shift (around 160 ppm). The other aromatic and olefinic carbons of both the coumarin and pyridyl rings would resonate in the range of approximately 110-150 ppm. The presence of the N-oxide group would also influence the chemical shifts of the pyridyl carbons, causing a noticeable deshielding effect.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns. wisdomlib.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For "this compound," with a molecular formula of C₁₄H₉NO₃, the expected monoisotopic mass is approximately 239.05824 Da. uni.lu HRMS analysis would confirm this exact mass, thereby validating the elemental composition of the molecule. The technique can also provide information on adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, which further corroborates the molecular weight. uni.lu
The fragmentation pattern observed in the mass spectrum can also offer structural clues. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. For this specific compound, fragmentation of the pyridyl-N-oxide moiety would also be expected.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties. wisdomlib.org
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated lactone ring in the coumarin system. ijarbs.com The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The N-O stretching vibration of the pyridine-N-oxide moiety typically appears in the range of 1200-1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Coumarin and its derivatives are known to be chromophoric and often exhibit strong UV absorption. researchgate.net The spectrum of "this compound" would be expected to show absorption maxima corresponding to π-π* transitions within the conjugated system of the coumarin and pyridyl rings. The presence of the N-oxide group can influence the position and intensity of these absorption bands.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of "this compound" can be obtained, this technique can provide a wealth of structural information.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the structural elucidation of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light, providing unique information about the molecule's three-dimensional structure and absolute configuration. For any synthesized chiral derivatives of this compound, these techniques would be paramount in confirming their stereochemical identity.
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A non-zero CD signal is only observed for chiral molecules within their absorption bands. The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), serves as a molecular fingerprint that is highly sensitive to the stereochemistry of the molecule. Studies on various chiral coumarin derivatives have demonstrated the power of CD spectroscopy. For instance, when a chiral moiety like the amino acid proline is attached to a coumarin chromophore, the resulting conjugate exhibits distinct CD spectra. nih.gov The conformation and relative orientation of the coumarin ring with respect to the chiral center dictate the sign and intensity of the observed Cotton effects. nih.gov Similarly, the co-assembly of achiral coumarin-based molecules containing pyridine (B92270) substituents with chiral inducer molecules can lead to the formation of helical nanofibers that display strong CD signals, indicating a transfer of chirality to the entire assembly. acs.org
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A key feature in an ORD curve is the Cotton effect, which is the characteristic peak and trough pattern observed in the vicinity of an absorption band of a chromophore. While specific ORD data for chiral derivatives of this compound are not available, research on analogous compounds provides valuable insight. Studies on N-(2-pyridyl N-oxide)amino-acids are particularly relevant. This research showed that the pyridyl N-oxide chromophore possesses an optically active absorption band near 330 nm. The sign of the Cotton effect associated with this band was empirically correlated with the absolute configuration of the amino acid's α-carbon. This demonstrates that the pyridyl N-oxide moiety is an effective chromophore for chiroptical studies.
For a hypothetical chiral derivative of this compound, one would expect optically active transitions corresponding to both the coumarin scaffold and the 3-(3-pyridyl)-N-oxide substituent. The interaction and spatial relationship between these two chromophores would likely result in complex and informative CD and ORD spectra, enabling detailed stereochemical assignments. The data from analogous N-(2-pyridyl N-oxide) derivatives, as shown in the table below, illustrates the typical results obtained from ORD measurements.
Table 1: Optical Rotatory Dispersion (ORD) Data for Analogue N-(2-Pyridyl N-oxide) Derivatives of L-Amino Acids
This table presents ORD data for compounds structurally related to the target molecule, demonstrating the influence of the side chain (R group) on the chiroptical properties of the pyridyl N-oxide chromophore.
| N-(2-Pyridyl N-oxide) Derivative of L-Amino Acid | R Group | First Extremum [Φ] (λ, nm) | Second Extremum [Φ] (λ, nm) | Sign of Cotton Effect |
|---|---|---|---|---|
| Alanine | -CH₃ | +11850 (356) | -9800 (314) | Positive |
| α-Aminobutyric acid | -CH₂CH₃ | +10950 (356) | -8900 (314) | Positive |
| Valine | -CH(CH₃)₂ | +14900 (358) | -12500 (316) | Positive |
| Phenylalanine | -CH₂C₆H₅ | -4500 (354) | +3200 (318) | Negative |
| Tyrosine | -CH₂C₆H₄OH | -5800 (355) | +4100 (319) | Negative |
Computational and Theoretical Chemistry Studies of Coumarin, 3 3 Pyridyl , N Oxide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. For a molecule like Coumarin (B35378), 3-(3-pyridyl)-, N-oxide, these studies would provide invaluable data on its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is routinely employed to optimize molecular geometries and predict properties like total energies, bond lengths, bond angles, and dipole moments. asrjetsjournal.orgresearchgate.net
For related compounds, such as other coumarin derivatives and pyridine (B92270) N-oxides, DFT has been successfully used. For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to understand the physical and chemical characteristics of various coumarin derivatives. researchgate.net Similar studies on pyridine N-oxides have employed functionals like B3LYP, B3PW91, and M06 to calculate heats of formation and analyze geometric structures. researchgate.netresearchgate.net A DFT study on Coumarin, 3-(3-pyridyl)-, N-oxide would similarly elucidate its most stable three-dimensional conformation and electronic distribution in the ground state.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying molecular excited states. It is used to calculate electronic absorption and emission spectra, providing insights into a molecule's photophysical properties. nih.gov
While specific TD-DFT data for this compound is not available, the method has been extensively applied to other coumarins. For instance, TD-DFT has been used to study the optical properties of coumarin-based dyes for applications in dye-sensitized solar cells (DSSCs), successfully predicting their absorption maxima (λ_max) and efficiency. rsc.org Studies on rigid coumarins have also used TD-DFT to calculate absorption and fluorescence emission spectra, showing good agreement with experimental results. nih.gov Such a study on this compound would be crucial for understanding its potential in applications involving light absorption and emission, such as fluorescent probes or NLO materials. bohrium.com
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
FMO analysis is a standard component of computational studies on coumarins. researchgate.netresearchgate.net For example, in a study of two coumarin derivatives, the HOMO-LUMO gap was calculated to be 4.22 eV and 3.96 eV, respectively, indicating their relative reactivity. researchgate.net For this compound, an FMO analysis would identify the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack and offering insights into its reaction mechanisms. asrjetsjournal.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and interactions with their environment (e.g., a solvent or a biological macromolecule).
While no specific MD simulation studies have been published for this compound, this technique has been applied to understand the behavior of other coumarin-protein complexes. For instance, MD simulations have been used to assess the stability of coumarin derivatives within the active sites of enzymes, confirming that the ligand-receptor complexes remain stable throughout the simulation. Such analysis is crucial for validating docking results and understanding the dynamic nature of the binding.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a vital tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.
Prediction of Binding Modes with Molecular Targets (e.g., enzymes, receptors)
The coumarin scaffold is present in many compounds with interesting pharmacological properties, and molecular docking is frequently used to rationalize their activity. nih.gov Docking studies have been performed on a wide array of coumarin derivatives against various biological targets, including:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Many coumarin hybrids have been docked into the active sites of these enzymes, which are targets for Alzheimer's disease therapy, to explain their inhibitory mechanisms. nih.gov
Monoamine Oxidase (MAO): Docking of 3-arylcoumarins into hMAO-A and hMAO-B has provided information on enzyme-inhibitor interactions. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Docking studies showed that π-π interactions between 3-(triazolyl)-coumarins and the heme group are important for iNOS inhibition. nih.gov
VEGFR-2 Kinase: Novel 3-thiazolyl-coumarins were docked against VEGFR-2 to assess their potential as anti-cancer agents. mdpi.com
A molecular docking study of this compound against various enzymes or receptors could reveal its potential biological targets and predict its binding interactions, guiding future experimental work for drug development. ontosight.ai
The table below illustrates the type of data generated from molecular docking studies on various coumarin derivatives, showing their target and binding affinity.
| Compound Class | Target Enzyme | Representative Binding Energy (kcal/mol) | Key Interacting Residues |
| 3-Thiazolyl-Coumarins | VEGFR-2 | -9.900 | Cys919 |
| 3-(Triazolyl)-Coumarins | iNOS | Not specified | Heme group (via π-π interactions) |
| 3-Arylcoumarins | MAO-B | Not specified | Not specified |
| Coumarin-3-carboxamides | AChE | Not specified | Dual binding site interaction |
This table is illustrative and based on findings for related coumarin compounds, as specific data for this compound is not available. nih.govnih.govnih.govmdpi.com
Energetic Analysis of Molecular Interactions
The unique structural arrangement of this compound, which incorporates a coumarin scaffold, a 3-pyridyl group, and an N-oxide moiety, dictates its interaction with biological targets. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to elucidate these interactions at an atomic level.
While specific energetic analyses for this compound are not extensively detailed in the public domain, the principles of these studies on similar coumarin derivatives can be extrapolated. For instance, molecular docking studies on other coumarins have revealed the importance of specific substituent groups in the binding affinity to protein targets. In one such study, the 7-hydroxy group on a coumarin core was found to be crucial for the stabilization of the compound within the active site of an enzyme. For this compound, the N-oxide group is expected to significantly influence its electrostatic and hydrogen bonding capabilities, potentially leading to unique interactions with receptor sites.
Molecular dynamics simulations, which provide a view of the dynamic stability of a ligand-protein complex over time, have been used to assess the stability of other coumarin derivatives as dual inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These simulations reveal key molecular interactions that contribute to the stable binding of the compound. A similar approach for this compound would be invaluable in understanding its potential as an inhibitor of various enzymes.
In Silico Pharmacokinetic Predictions: Theoretical Modeling
The journey of a drug through the body is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties. In silico tools provide a rapid and cost-effective means of predicting these pharmacokinetic parameters, helping to weed out compounds with unfavorable profiles early in the discovery phase.
Computational Models for Absorption and Distribution Parameters
Computational tools like SwissADME are widely used to predict the ADME properties of small molecules. These platforms assess key parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and physicochemical properties like lipophilicity (log P) and water solubility.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of a Representative Coumarin Derivative
| Property | Predicted Value/Classification | Significance |
| Gastrointestinal Absorption | High | Indicates good potential for oral absorption. |
| Blood-Brain Barrier Permeability | Moderate | Suggests potential to act on central nervous system targets. |
| Lipinski's Rule of Five | Compliant | Suggests good oral bioavailability. |
| Water Solubility | Moderate | Influences dissolution and absorption. |
| Bioavailability Score | Favorable | An overall assessment of the potential for the compound to reach systemic circulation. |
This table represents typical predictions for a coumarin derivative based on available literature and should be considered illustrative for this compound pending specific analysis.
Predictive Methods for Metabolic Stability (In Silico)
The metabolic stability of a compound is a critical determinant of its duration of action and potential for drug-drug interactions. In silico models can predict the sites on a molecule that are most susceptible to metabolism by key enzyme systems, such as the cytochrome P450 (CYP) family.
These predictive tools can identify which specific CYP isoforms are likely to metabolize a compound. For instance, some models can predict the likelihood of metabolism by enzymes like CYP2D6 or aldehyde oxidase (AOX). This information is vital, as metabolism by a single polymorphic isoform can increase the risk of variable patient responses and drug-drug interactions.
For coumarin derivatives, in silico tools have suggested acceptable metabolic stability and a low risk of CYP-mediated drug-drug interactions. A detailed in silico metabolic stability assessment of this compound would involve identifying its potential sites of metabolism and the primary enzymes involved, thereby guiding further experimental studies.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and QSAR modeling are powerful computational strategies that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent and selective molecules.
QSAR studies on coumarin derivatives have been conducted to predict various biological activities, including inhibitory effects on enzymes and potential toxicity. For example, a QSAR model for the inhibition of human dipeptidyl peptidase III by coumarin derivatives indicated that the presence of larger substituents with double and triple bonds, as well as aromatic hydroxyl groups, increased their inhibitory activity. Another QSAR study focused on predicting the clastogenic potential (ability to induce chromosomal damage) of 3-arylcoumarins, suggesting the importance of hydroxyl groups at specific positions on the coumarin ring.
The development of a specific QSAR model for this compound and its analogs would require a dataset of structurally related compounds with measured biological activity. Such a model would be invaluable for optimizing its structure to enhance a desired biological effect while minimizing potential off-target activities.
Mechanistic Insights at the Molecular and Cellular Level: in Vitro Investigations
Molecular Target Identification and Characterization (In Vitro)
Comprehensive in vitro studies to identify and characterize the specific molecular targets of "Coumarin, 3-(3-pyridyl)-, N-oxide" have not been reported in the available scientific literature.
Enzyme Inhibition Studies
There is no specific information available regarding the inhibitory effects of "this compound" on key enzymes such as lipoxygenases, xanthine (B1682287) oxidase, cholinesterases (acetylcholinesterase and butyrylcholinesterase), or carbonic anhydrase. While related coumarin-pyridinium hybrids have shown some activity against cholinesterases, these findings cannot be directly extrapolated to the N-oxide variant.
Receptor Binding Assays (In Vitro)
No data from in vitro receptor binding assays for "this compound" has been found in published research. Such studies would be crucial to understanding its potential interactions with various cellular receptors.
Cellular Pathway Modulation (In Vitro, Non-Clinical Context)
The effects of "this compound" on modulating cellular pathways in a non-clinical in vitro setting are currently undocumented in the scientific literature.
Investigation of Reactive Oxygen Species (ROS) Generation and Modulation (In Vitro)
There are no available studies that have investigated the in vitro generation or modulation of reactive oxygen species (ROS) by "this compound."
Studies on Apoptosis and Autophagy Induction in Cell Lines (In Vitro)
Information regarding the ability of "this compound" to induce apoptosis or autophagy in in vitro cell line models is not present in the available scientific record.
Cell Cycle Analysis in vitro
There is no published data from in vitro cell cycle analysis to indicate how "this compound" might affect cell proliferation or division.
Mechanism of N-Oxide Reduction in Cellular Contexts
The N-oxide group is a key functional feature of Coumarin (B35378), 3-(3-pyridyl)-, N-oxide, influencing its physicochemical properties and biological activity. In cellular environments, aromatic N-oxides can undergo enzymatic reduction to their corresponding parent pyridine (B92270) derivatives. acs.orgnih.gov This biotransformation is often critical for the activation or detoxification of the compound.
Many heteroaromatic N-oxides are known to be reduced enzymatically in vivo and are being explored as hypoxia-activated prodrugs. acs.orgnih.gov This selective reduction in low-oxygen (hypoxic) conditions, often found in tumor microenvironments, is a significant area of interest in cancer therapy. nih.gov The reduction process can be facilitated by various reductase enzymes present in cells. nih.gov While direct studies on the specific enzymes responsible for the reduction of this compound are not extensively documented, the general mechanism for pyridine N-oxide reduction involves the transfer of electrons to the N-oxide bond, leading to its cleavage and the formation of the corresponding pyridine. acs.org
The cellular context, particularly the oxygen level, plays a pivotal role in this process. Under normal oxygen conditions, the reduction might be less favorable. However, in hypoxic cells, the altered redox state can enhance the activity of reductases that can utilize N-oxides as substrates. nih.gov The reduction of the N-oxide moiety in this compound would lead to the formation of 3-(3-pyridyl)coumarin (B12000029).
Studies on other pyridine N-oxides have shown that their reduction can be a quantitatively important metabolic pathway. For instance, pyridine N-oxide is a major metabolite of pyridine in various animal species. nih.gov The gut microbiota can also play a role in the reduction of nitroaromatic compounds, which share some metabolic pathways with N-oxides. acs.org
Interactions with Nucleic Acids and Proteins (In Vitro)
The coumarin scaffold is known to interact with a variety of biological macromolecules, including nucleic acids and proteins. These interactions are fundamental to the biological activities observed for this class of compounds. semanticscholar.orgnih.gov
Interactions with Nucleic Acids:
In vitro studies on various coumarin derivatives have demonstrated their ability to interact with DNA. Some coumarin-triazole analogues have been shown to interact with and unwind G-quadruplex DNA structures, with a binding stoichiometry of 1:1. nih.gov Fluorescence studies suggest that these molecules can intercalate between the stacks of the quadruplex DNA. nih.gov While these studies were not performed on this compound specifically, they provide a plausible mechanism for its interaction with non-canonical DNA structures.
Interactions with Proteins:
The interaction of coumarin derivatives with proteins is a well-established area of research. These interactions are typically non-covalent and can modulate the protein's structure and function. semanticscholar.org
Binding to Transport Proteins: Coumarin derivatives can bind to transport proteins like human serum albumin (HSA). Spectroscopic and molecular docking studies of a coumarin-di(2-picolyl)amine hybrid showed that it binds to HSA primarily through van der Waals forces and hydrogen bonds, with a 1:1 stoichiometry. nih.gov This binding is often spontaneous and can influence the distribution and bioavailability of the compound.
Enzyme Inhibition: Coumarins have been identified as inhibitors of various enzymes.
Dipeptidyl Peptidase III (DPP III): A study on a series of coumarin derivatives identified several compounds as inhibitors of human DPP III, a zinc-dependent metalloproteinase. The most potent inhibitor, 3-benzoyl-7-hydroxy-2H-chromen-2-one, exhibited an IC50 value of 1.10 μM. mdpi.com Molecular dynamics simulations suggested that hydrogen bonding and van der Waals interactions are crucial for the binding mechanism. mdpi.com
Lipoxygenase (LOX): Coumarin-isoxazole-pyridine hybrids have been shown to be potent inhibitors of lipoxygenase, an enzyme involved in inflammation. nih.gov
Inducible Nitric Oxide Synthase (iNOS): Certain 3-(triazolyl)-coumarins have been found to inhibit the production of nitric oxide (NO) derived from iNOS. nih.gov Docking studies suggested that π-π interactions with the heme group of the enzyme are important for this inhibition. nih.gov
The following table summarizes the observed in vitro interactions of various coumarin derivatives with proteins, providing insights into the potential interactions of this compound.
| Coumarin Derivative Class | Interacting Protein | Type of Interaction | Observed Effect |
| Coumarin-di(2-picolyl)amine hybrid | Human Serum Albumin (HSA) | Non-covalent binding (van der Waals forces, hydrogen bonds) | Complex formation, potential for transport in blood |
| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | Enzyme inhibition (H-bonds, van der Waals interactions) | Inhibition of peptidase activity |
| Coumarin-isoxazole-pyridine hybrids | Lipoxygenase (LOX) | Enzyme inhibition | Anti-inflammatory potential |
| 3-(Triazolyl)-coumarins | Inducible Nitric Oxide Synthase (iNOS) | Enzyme inhibition (π-π interactions) | Inhibition of nitric oxide production |
While these findings are based on related coumarin structures, they provide a strong basis for hypothesizing that this compound likely interacts with a range of proteins, potentially inhibiting enzymatic activity through similar non-covalent interactions. The specific protein targets and the affinity of these interactions would be dependent on the unique three-dimensional structure conferred by the 3-pyridyl-N-oxide substituent.
Structure Activity Relationship Sar Studies: Molecular Determinants
Impact of Substituents on Molecular Interactions and In Vitro Activity Profiles
The nature and position of substituents on the coumarin (B35378) and pyridyl rings of the 3-(3-pyridyl)-coumarin N-oxide scaffold can significantly influence its biological activity. Research has shown that even minor modifications can lead to substantial changes in potency and selectivity.
The coumarin nucleus itself is a versatile scaffold, and its derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ai The introduction of a pyridyl group at the 3-position adds another layer of complexity and potential for interaction with biological targets. ontosight.ai
Studies on various coumarin derivatives have demonstrated that the presence and nature of substituents play a critical role in their bioactivity. For instance, in a study on coumarin derivatives with antifungal activity, it was found that O-substitution is essential, and the presence of short aliphatic chains or electron-withdrawing groups like nitro (NO₂) or acetate (B1210297) favors activity. mdpi.com This suggests that both steric and electronic factors are important. The introduction of an aminomethyl substituent at the 8-position of the coumarin ring has also been shown to affect the chemical shifts in PMR spectra, indicating an alteration of the electronic environment of the coumarin system. bohrium.com
The following table summarizes the impact of different substituents on the activity of coumarin derivatives based on findings from various studies.
| Scaffold Position | Substituent Type | Impact on Activity | Reference |
| Coumarin Ring | O-substitution | Essential for antifungal activity | mdpi.com |
| Coumarin Ring | Short aliphatic chains | Favors antifungal activity | mdpi.com |
| Coumarin Ring | Electron-withdrawing groups (e.g., NO₂, acetate) | Favors antifungal activity | mdpi.com |
| Coumarin 8-position | Aminomethyl group | Alters electronic environment | bohrium.com |
These findings highlight the importance of systematic exploration of the substituent effects on the 3-(3-pyridyl)-coumarin N-oxide scaffold to optimize its biological profile for specific therapeutic applications.
Role of the N-Oxide Moiety in Modulating Molecular Activity
The N-oxide group in the 3-(3-pyridyl)-coumarin N-oxide is not merely a passive structural element; it actively participates in modulating the molecule's properties and biological activity. Aromatic N-oxides, such as pyridine (B92270) N-oxide, exhibit unique electronic characteristics that differentiate them from their parent pyridine counterparts. mdpi.comnih.gov
The N-oxide functionality consists of a highly polar dative N⁺–O⁻ bond. nih.gov This feature can influence several physicochemical properties of the molecule, including its solubility, and ability to participate in hydrogen bonding. The zwitterionic nature of the N-oxide group can lead to enhanced interactions with biological targets. mdpi.com
Functionally, the N-oxide moiety can act as a mimic for nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation. nih.gov This suggests that 3-(3-pyridyl)-coumarin N-oxide and its derivatives could potentially exhibit NO-like effects. Furthermore, the N-oxide group can serve as an electron shuttle, participating in single electron transfer reactions, a property that could be relevant in various biological contexts. nih.gov
The presence of the N-oxide can also activate the pyridine ring towards certain chemical reactions, making it a valuable handle for further chemical modifications. researchgate.net This reactivity can be exploited to generate a library of derivatives for SAR studies.
A comparative analysis of the properties of pyridine and pyridine N-oxide highlights the significant influence of the N-oxide group:
| Property | Pyridine | Pyridine N-oxide | Reference |
| Polarity | Less polar | Highly polar (N⁺–O⁻ bond) | nih.gov |
| Reactivity | Generally low | Activated for nucleophilic and electrophilic substitution | researchgate.net |
| Biological Mimicry | - | Potential Nitric Oxide (NO) mimic | nih.gov |
| Redox Activity | - | Can act as an electron shuttle | nih.gov |
The strategic inclusion of the N-oxide moiety in the 3-(3-pyridyl)-coumarin structure is a key design element that can be fine-tuned to achieve desired biological activities.
Conformational Effects on Molecular Recognition
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For 3-(3-pyridyl)-coumarin N-oxide, the relative orientation of the coumarin and pyridyl N-oxide rings can significantly impact its interaction with a receptor's binding site.
Studies on related 3-(2-pyridyl)coumarins have indicated the possibility of two planar conformations, with one being more favorable than the other. bohrium.com The specific conformation adopted by 3-(3-pyridyl)-coumarin N-oxide will be influenced by the electronic and steric interactions between the two ring systems and any substituents present.
Computational modeling and experimental techniques like X-ray crystallography are invaluable tools for elucidating the preferred conformations of 3-(3-pyridyl)-coumarin N-oxide and its analogs. Understanding these conformational preferences is essential for designing molecules that can adopt the optimal geometry for binding to a specific biological target.
Scaffold Hopping and Bioisosteric Replacements within the 3-(3-pyridyl)-Coumarin N-Oxide Scaffold
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to explore new chemical space, improve drug-like properties, and circumvent existing patents. nih.govscispace.com These approaches involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that maintain similar biological activity. nih.gov
For the 3-(3-pyridyl)-coumarin N-oxide scaffold, these strategies could involve:
Replacing the Coumarin Core: The coumarin ring system could be replaced with other bicyclic or heterocyclic scaffolds that can maintain the appropriate spatial arrangement of the key interacting groups.
Bioisosteric Replacement of the Pyridyl N-oxide Moiety: The pyridyl N-oxide group could be substituted with other functionalities that mimic its electronic and steric properties. For example, other nitrogen-containing heterocycles or even non-heterocyclic groups with similar hydrogen bonding capabilities could be explored.
Modification of the Linker: The direct bond between the coumarin and pyridyl rings could be replaced with different linkers to alter the flexibility and relative orientation of the two ring systems.
The goal of these modifications is to identify novel chemotypes that retain or improve upon the biological activity of the original 3-(3-pyridyl)-coumarin N-oxide scaffold while potentially offering advantages in terms of synthesis, pharmacokinetics, or intellectual property. nih.govscispace.com
The following table provides examples of potential scaffold hopping and bioisosteric replacement strategies for the 3-(3-pyridyl)-coumarin N-oxide scaffold.
| Original Moiety | Potential Replacement Strategy | Rationale | Reference |
| Coumarin Scaffold | Replacement with other bicyclic heterocycles | Explore new chemical space, improve properties | nih.govscispace.com |
| 3-Pyridyl N-oxide | Substitution with other nitrogenous heterocycles | Maintain key interactions with the target | nih.gov |
| Direct C-C bond | Introduction of flexible or rigid linkers | Optimize the orientation of the two ring systems | nih.gov |
Through the systematic application of these SAR-guided design principles, it is possible to develop novel analogs of 3-(3-pyridyl)-coumarin N-oxide with enhanced therapeutic potential.
Future Research Trajectories and Methodological Innovations
Development of Advanced Synthetic Methodologies
The synthesis of coumarin (B35378) derivatives has evolved significantly from classical methods. While traditional reactions like the Pechmann, Knoevenagel, and Wittig reactions have been foundational, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. frontiersin.orgnih.govrjpn.org The focus is shifting towards green chemistry and innovative catalytic systems to construct complex coumarin-pyridine hybrids. researchgate.net
Advanced synthetic approaches that are expected to be pivotal include:
Multi-Component Reactions (MCRs): These reactions, such as the Povarov reaction, allow for the one-pot synthesis of complex fused pyridocoumarins from simple starting materials, enhancing efficiency and reducing waste. nih.gov
Metal-Catalyzed Cross-Coupling and Cyclization: Transition metal catalysts (e.g., palladium, copper, iron) are instrumental in forming the intricate ring systems of pyridocoumarins. nih.govchemscene.com Techniques like photocatalysis are emerging as powerful, mild, and oxidant-free methods for C-4 functionalization. frontiersin.org
Flow Chemistry: This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and scalability compared to traditional batch processing. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Pechmann condensation, offering a greener alternative to conventional heating. rjpn.orgresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Coumarin Derivatives
| Methodology | Key Features | Advantages | Relevant Starting Materials |
| Pechmann Condensation | Acid-catalyzed reaction of a phenol (B47542) and a β-keto ester. frontiersin.orgrjpn.org | Simple, direct route to many coumarins. | Phenols, β-keto esters. |
| Knoevenagel Condensation | Base-catalyzed reaction of an aldehyde with an active methylene (B1212753) compound. frontiersin.orgresearchgate.net | Versatile for 3-substituted coumarins. | Salicylaldehydes, active methylene compounds. |
| Multi-Component Reactions | One-pot reactions combining three or more reactants. nih.gov | High efficiency, atom economy, molecular diversity. | Aminocoumarins, aldehydes, alkynes. |
| Photocatalysis | Use of light and a photocatalyst (e.g., Iridium complexes) to drive reactions. frontiersin.org | Mild conditions, high functional group tolerance. | 3-substituted coumarins, alkylating agents. |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor. nih.gov | Enhanced control, safety, and scalability. | Various coumarin precursors. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Future applications in this area will focus on:
AI-Assisted Synthesis Prediction: ML models are being developed to perform retrosynthetic analysis and predict reaction outcomes, guiding chemists to the most efficient synthetic routes for novel coumarin analogs. researchgate.netresearchgate.net
Predictive Modeling for Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms can predict the pharmacological profiles of new compounds. nih.gov These models analyze how structural features relate to activities like enzyme inhibition or cytotoxicity, enabling the in silico design of more potent and selective molecules. nih.govmdpi.com
Pharmacokinetic and Toxicity Prediction: AI tools like SWISSADMET are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This early-stage screening helps to eliminate candidates with poor drug-like properties before costly synthesis is undertaken.
Generative Models for Novel Scaffolds: By learning from vast datasets of existing molecules, generative AI models can propose entirely new molecular structures that are optimized for specific biological targets. youtube.com This approach, which can work even with limited training data, opens new avenues for discovering innovative coumarin-based drugs. youtube.com
Exploration of Novel Molecular Targets (In Vitro)
The diverse biological activities reported for coumarin-pyridine hybrids suggest they interact with multiple molecular targets within the cell. researchgate.net Future in vitro research will aim to identify and validate these targets, moving beyond general phenotypic screening to understand the specific mechanisms of action. This is crucial for developing targeted therapies for complex diseases.
Promising areas for investigation include:
Neurodegenerative Diseases: Compounds in this class have shown potent, nanomolar-level inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. nih.gov Further studies will explore their potential to modulate other targets related to neuroinflammation and Aβ aggregation. nih.gov
Cancer: Coumarin-pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver cancer. frontiersin.org Specific molecular targets identified include tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII) and VEGFR2 kinase. frontiersin.orgrsc.orgmdpi.com Future work will involve screening against a broader panel of kinases and other cancer-related proteins.
Inflammation and Oxidative Stress: Lipoxygenases (LOXs) are key enzymes in inflammatory pathways and are a validated target for coumarin derivatives. nih.govnih.gov The ability of hydroxylated 3-(pyridin-2-yl)coumarins to act as potent LOX inhibitors and radical scavengers warrants further investigation into their anti-inflammatory mechanisms. nih.gov
Table 2: Selected In Vitro Molecular Targets for Coumarin-Pyridine Hybrids
| Molecular Target | Associated Disease | Observed In Vitro Effect | Reference |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Potent inhibition (nanomolar IC₅₀) | nih.gov |
| Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Significant inhibition | nih.gov |
| Lipoxygenase (LOX) | Inflammation | Potent inhibition and radical scavenging | nih.govnih.govnih.gov |
| Carbonic Anhydrase (hCA IX, XII) | Cancer | Selective inhibition (nanomolar Kᵢ) | mdpi.com |
| VEGFR2 Kinase | Cancer (Hepatocellular Carcinoma) | Inhibition | frontiersin.org |
| Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis | Inhibition (micromolar IC₅₀) | rsc.org |
Development of High-Throughput Screening Methodologies for In Vitro Studies
To efficiently explore the vast chemical space of possible Coumarin, 3-(3-pyridyl)-, N-oxide derivatives, high-throughput screening (HTS) is indispensable. routledge.com HTS automates the testing of large compound libraries against specific biological targets, rapidly identifying "hits" for further development. nih.govusm.my
Future advancements in HTS for coumarin research will involve:
Miniaturization and Automation: The use of 384-well or higher density microplates, coupled with robotic liquid handlers and automated plate readers, allows for the screening of hundreds of thousands of compounds with minimal reagent consumption. iu.edu
Development of Target-Specific Assays: Creating robust and sensitive assays for the molecular targets identified in section 7.3 is critical. This includes fluorescence-based, luminescence-based, or absorbance-based assays compatible with HTS formats.
Phenotypic and High-Content Screening: Beyond single-target assays, high-content screening (HCS) uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes. This approach provides richer data on a compound's biological effects.
Zebrafish Model Screening: The zebrafish embryo is an effective in vivo model for HTS due to its rapid development and optical transparency. mdpi.com It can be used to assess the effects of coumarin derivatives on processes like angiogenesis and to evaluate toxicity in a whole-organism context. mdpi.com
Advanced Spectroscopic Characterization Techniques for Complex Systems
While standard techniques like 1H and 13C NMR are fundamental, the structural complexity of novel coumarin derivatives and their biological interactions demand more sophisticated analytical methods. hebmu.edu.cntandfonline.comjst.go.jp
The future of characterization lies in the integration of advanced spectroscopic techniques with computational methods:
Multi-dimensional NMR Spectroscopy: 2D-NMR techniques like COSY and NOESY are essential for unambiguously elucidating the complex structures of new coumarin glycosides and hybrids, especially when spectral overlap is an issue. acs.orgacs.org
Computational NMR and DFT: Combining experimental NMR data with Density Functional Theory (DFT) calculations aids in confirming proposed structures and understanding their electronic properties. tandfonline.comnih.govtandfonline.com This is particularly useful for highly oxidized or complex molecules where standard 2D-NMR may not be sufficient. nih.govtandfonline.com
Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based on both their mass-to-charge ratio and their size/shape (collision cross-section). nih.gov IM-MS is invaluable for separating isomers, isobars, and different conformers of coumarin derivatives, which is often impossible with mass spectrometry alone. nih.govchemrxiv.org It also provides structural insights into non-covalent interactions between the compounds and their biological targets.
Time-Resolved and Fluorescence Spectroscopy: Given the inherent fluorescent properties of many coumarins, these techniques can be used to probe their interactions within complex biological environments, such as micelles, which can serve as simple models for cell membranes. nih.gov
By embracing these advanced methodologies, researchers can more effectively synthesize, analyze, and optimize compounds related to this compound, paving the way for the discovery of new and impactful chemical agents.
Q & A
Q. What are the common synthetic routes for Coumarin, 3-(3-pyridyl)-, N-oxide, and what critical reaction conditions influence yield?
The synthesis typically involves oxidation of the pyridine ring in precursor molecules. Key steps include:
- Pyridine oxidation : Use of meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid under controlled temperatures (e.g., 50–70°C) to generate the N-oxide moiety. This step requires careful pH and solvent selection to avoid over-oxidation .
- Intermediate handling : Post-oxidation, hydrolysis of triesters (e.g., using HCl) may yield carboxylic acid derivatives, though low yields are common due to competing rearrangements. Base treatments can lead to phosphate derivatives instead of desired acids .
- Challenges : Solubility issues in organic solvents (e.g., with hydrochloride salts) may require neutralization (e.g., NaHCO₃) prior to further reactions .
Q. How do researchers characterize the structural integrity of this compound derivatives?
Analytical methods include:
- NMR spectroscopy : ¹H and ³¹P NMR are critical for confirming N-oxide formation and phosphonate/phosphinate structures. For example, ³¹P NMR distinguishes phosphate triesters from monoesters .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Chromatography : HPLC or TLC monitors reaction progress and purity. Challenges arise in isolating low-yield hydrolysis products due to stability issues .
Advanced Research Questions
Q. What in vitro biological assays are used to evaluate inhibitory activity, and how do results compare to cellular studies?
- In vitro enzyme assays : Tests against enzymes like geranylgeranyltransferase II (GGTase II) and farnesyl diphosphate synthase (FDPS) using radiolabeled substrates. For example, N-oxide derivatives showed weak inhibition (IC₅₀ > 5 mM) in isolated enzyme assays .
- Cellular assays : Immunoblotting in RPMI-8226 myeloma cells assessed Rab6 membrane localization (via Triton X-114 fractionation) and apoptosis markers (e.g., PARP cleavage). Despite poor in vitro activity, PEHPC N-oxide reduced Rab6 membrane binding, suggesting indirect effects .
- Discrepancy : Cellular environments may involve protein complexes (e.g., GGTase II with Rab escort proteins) not replicated in vitro .
Q. What is the hypothesized mechanism for the discrepancy between in vitro and cellular activity?
The N-oxide derivatives may bind to transient enzyme-substrate complexes (e.g., GGTase II-REP-Rab ternary complex), preventing conformational changes required for geranylgeranylation. This interaction is absent in simplified in vitro systems, explaining the observed cellular specificity .
Q. How does the N-oxide group affect pharmacophore interactions?
The N-oxide preserves the spatial orientation of the pyridyl nitrogen’s lone pair while introducing polarity. However, it does not enhance in vitro potency, suggesting that steric bulk or charge distribution may disrupt binding to hydrophobic enzyme pockets. Further SAR studies are needed to optimize substituent placement .
Q. What downstream cellular processes are impacted by Rab geranylgeranylation inhibition?
- Protein trafficking : Disrupted Rab6 membrane association impairs secretory pathways, evidenced by intracellular accumulation of immunoglobulin light chains in myeloma cells .
- Apoptosis : Caspase-3 and PARP cleavage indicate activation of stress pathways, possibly due to ER stress from mislocalized proteins .
Q. What methodological approaches assess intracellular protein trafficking disruption?
- Triton X-114 fractionation : Separates membrane-bound (geranylgeranylated) Rab6 from cytosolic forms. Reduced membrane Rab6 correlates with GGTase II inhibition .
- ELISA : Quantifies intracellular light chain retention, a functional marker of secretory pathway disruption .
- Immunoblot controls : β-tubulin (cytosolic) and calnexin (membrane) validate fractionation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
